molecular formula C22H23N3O4S B2801657 2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide CAS No. 2034237-92-6

2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide

Cat. No.: B2801657
CAS No.: 2034237-92-6
M. Wt: 425.5
InChI Key: BHLVFWIDCYMNAV-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide features a benzo[c][1,2,5]thiadiazole core modified with a sulfone group (2,2-dioxide), a methyl substituent, and an ethoxy-naphthamide moiety linked via an ethyl chain. This article compares the target compound with structurally or functionally related molecules, emphasizing spectroscopic, synthetic, and reactivity trends.

Properties

IUPAC Name

2-ethoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-3-29-20-13-12-16-8-4-5-9-17(16)21(20)22(26)23-14-15-25-19-11-7-6-10-18(19)24(2)30(25,27)28/h4-13H,3,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLVFWIDCYMNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

: On an industrial scale, the production of this compound might involve continuous flow chemistry techniques to ensure efficiency and consistency. Key steps include maintaining optimal temperature and pressure conditions to facilitate each reaction step. The use of automated systems can also help in monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Common Reagents and Conditions

: For substitution reactions, reagents like halogenated compounds (e.g., bromoethane) and bases (e.g., sodium hydroxide) are commonly used. Reaction conditions typically involve specific temperatures (ranging from -78°C to 150°C) and solvents that facilitate the desired reaction pathway.

Major Products

: The major products formed from these reactions vary depending on the type of reaction. Oxidation might yield oxidized derivatives with increased oxygen content, while reduction could lead to simpler or more hydrogenated compounds. Substitution reactions generally produce new derivatives with substituted functional groups.

Scientific Research Applications

Biology

: In biological research, it can serve as a probe or ligand for studying various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for investigating cellular processes.

Medicine

: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its structure allows for binding to specific proteins, potentially inhibiting their activity and treating related diseases.

Industry

: Industrially, the compound can be used in the production of specialty chemicals, dyes, or materials with specific properties. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide exerts its effects involves binding to specific molecular targets. For instance, in a biological context, it might interact with enzymes or receptors, inhibiting or modifying their activity. This interaction can trigger downstream effects in cellular pathways, influencing processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thiadiazole and Sulfone-Containing Derivatives

The benzo[c][1,2,5]thiadiazole 2,2-dioxide core in the target compound is structurally analogous to sulfone-containing heterocycles such as 2,3-dihydro-1,2-benzothiazole 1,1-dioxides () and 1,3,4-thiadiazole derivatives (–5). Key comparisons include:

  • Sulfone Stability : Sulfone groups (e.g., in ’s compounds) enhance thermal stability and electrophilicity, which may influence the target compound’s reactivity in substitution or coupling reactions .

Naphthamide and Aromatic Systems

The naphthamide moiety in the target compound shares similarities with N-phenylacetamide derivatives () and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().

  • Amide Coordination : The naphthamide group may act as an N,O-bidentate ligand, akin to ’s benzamide, enabling applications in metal-catalyzed C–H functionalization .
  • Aromatic Interactions : The naphthalene system in the target compound and ’s triazole derivatives (e.g., 6a–6c ) could enhance π-π stacking, influencing binding affinity in biological systems .

Amide and Triazole/Thiadiazole Hybrids

While the target compound lacks a triazole ring, its amide-thiadiazole hybrid structure contrasts with triazole-acetamide hybrids ().

  • Functional Group Reactivity : The acetamide C=O stretch in ’s 6b (IR: 1682 cm⁻¹) aligns with expected peaks for the target’s naphthamide group .
  • Synthetic Flexibility : Copper-catalyzed 1,3-dipolar cycloaddition () differs from sulfone oxidation or dehydrosulfurization (), highlighting divergent synthetic pathways for heterocycle formation .

Spectroscopic and Analytical Data

Key spectral features of analogous compounds are summarized below:

Compound Functional Groups IR Peaks (cm⁻¹) ¹H NMR (δ ppm) Reference
Target Compound Amide, sulfone, ethoxy ~1670–1680 (C=O)† Naphthalene H: ~7.2–8.5†
6b () Acetamide, nitro, triazole 1682 (C=O), 1504 (NO₂) 8.36 (triazole H), 10.79 (NH)
13a–13d () Thiadiazole, nitro, pyrazole Not reported Not reported
’s benzamide Hydroxyl, amide 1671 (C=O) 2.0–3.0 (CH₃), 4.3 (NH₂)

†Inferred from analogous compounds.

Reactivity and Functional Group Interactions

  • Sulfone Reactivity : The 2,2-dioxide group in the target compound may undergo nucleophilic attack at the sulfur center, similar to sulfonamides in .
  • Amide Hydrolysis : The naphthamide linkage could be susceptible to hydrolysis under acidic/basic conditions, akin to acetamide derivatives in .

Q & A

Basic: What are the recommended synthesis strategies for 2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide, and how can purity be ensured?

Methodological Answer:
Synthesis involves multi-step reactions, typically starting with the construction of the benzo[c][1,2,5]thiadiazole core, followed by amide coupling. Key steps include:

  • Step 1: Alkylation of the thiadiazole ring using 2-chloroethylamine derivatives under reflux in aprotic solvents (e.g., DMF or dichloromethane) .
  • Step 2: Amide bond formation between the naphthoyl chloride and the ethylamine-substituted thiadiazole intermediate, often using coupling agents like EDC/HOBt in anhydrous conditions .
  • Step 3: Ethoxy group introduction via nucleophilic substitution on the naphthamide moiety .

Purity Assurance:

  • Monitor reactions using TLC (hexane:ethyl acetate gradients) or HPLC (C18 columns, acetonitrile/water mobile phase) .
  • Purify via column chromatography (silica gel) or recrystallization (ethanol/water mixtures) .

Basic: What analytical techniques are critical for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

Technique Purpose Key Data Points
1H/13C NMR Confirm connectivity of thiadiazole, ethoxy, and naphthamide groups- Thiadiazole protons at δ 7.2–8.5 ppm.
- Ethoxy CH3 at δ 1.3–1.5 ppm .
IR Spectroscopy Identify functional groups (amide C=O, sulfone S=O)- Amide C=O stretch at ~1670 cm⁻¹.
- Sulfone S=O stretches at ~1300–1150 cm⁻¹ .
HRMS Verify molecular formulaExact mass matching [M+H]+ with <2 ppm error .
HPLC Assess purity (>95%)Single peak retention time under optimized gradients .

Advanced: How can reaction conditions be systematically optimized to improve yield and selectivity?

Methodological Answer:
Use Design of Experiments (DoE) to evaluate variables:

Variable Optimal Range Impact
Temperature 60–80°C (amide coupling)Higher temps reduce reaction time but risk decomposition .
Solvent DMF (polar aprotic) vs. dichloromethaneDMF improves solubility but may require post-reaction dialysis .
Catalyst Cu(OAc)₂ in click chemistry steps10 mol% enhances cycloaddition rates .

Resolution of Contradictions:

  • Conflicting solvent recommendations (e.g., DMF vs. dichloromethane) can be resolved by testing dielectric constant compatibility with intermediates .

Advanced: How should researchers design assays to evaluate its biological activity, particularly enzyme inhibition?

Methodological Answer:

  • Target Selection: Prioritize kinases or inflammatory enzymes (e.g., COX-2) based on structural analogs with thiadiazole moieties .
  • Assay Design:
    • Dose-Response Curves: Test 0.1–100 µM concentrations in triplicate.
    • Controls: Use known inhibitors (e.g., celecoxib for COX-2) and measure IC50 via fluorometric/colorimetric readouts .
    • Mechanistic Studies: Perform kinetic assays (Lineweaver-Burk plots) to determine competitive/non-competitive inhibition .

Data Interpretation:

  • Compare activity with simpler analogs (e.g., fluorophenyl derivatives) to assess the impact of the ethoxy-naphthamide group .

Advanced: How can conflicting spectral data (e.g., NMR shifts) from different studies be reconciled?

Methodological Answer:

  • Source Analysis: Cross-reference solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts. Ethoxy protons may downshift in polar solvents .
  • Dynamic Effects: Conformational flexibility in the ethyl linker can cause splitting/thiadiazole ring current effects. Use 2D NMR (COSY, NOESY) to resolve ambiguities .
  • Reproducibility: Validate data using independent synthesis batches and standardized NMR acquisition parameters (e.g., 400 MHz, 298 K) .

Advanced: What mechanistic pathways are hypothesized for its reactivity in biological systems?

Methodological Answer:

  • Electrophilic Reactivity: The sulfone group may act as a hydrogen-bond acceptor, enhancing binding to enzyme active sites .
  • Metabolic Pathways: Predicted CYP450-mediated oxidation of the ethoxy group to hydroxy derivatives (confirmed via LC-MS/MS in hepatic microsomes) .
  • Prodrug Potential: Hydrolysis of the amide bond under acidic conditions (e.g., lysosomal pH) could release active metabolites .

Validation Strategies:

  • Isotope labeling (e.g., ¹⁴C-ethoxy) to track metabolic fate .
  • Molecular docking against target proteins (e.g., COX-2 PDB: 3LN1) to predict binding modes .

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